molecular formula C18H16FNO3 B4032442 1,3-benzodioxol-5-yl(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone CAS No. 540797-49-7

1,3-benzodioxol-5-yl(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone

Cat. No.: B4032442
CAS No.: 540797-49-7
M. Wt: 313.3 g/mol
InChI Key: ALHBXGXUFYVHER-UHFFFAOYSA-N
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Description

1,3-benzodioxol-5-yl(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone is a complex organic compound that features a benzodioxole ring fused with a fluoro-substituted dihydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-benzodioxol-5-yl(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Fluoro-Substituted Dihydroquinoline: This step may involve the reaction of aniline derivatives with fluoroacetyl chloride followed by cyclization.

    Coupling Reaction: The final step involves coupling the benzodioxole and dihydroquinoline intermediates using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,3-benzodioxol-5-yl(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1,3-benzodioxol-5-yl(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-benzodioxol-5-yl(6-chloro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone
  • 1,3-benzodioxol-5-yl(6-bromo-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone
  • 1,3-benzodioxol-5-yl(6-iodo-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone

Uniqueness

1,3-benzodioxol-5-yl(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone is unique due to the presence of the fluoro substituent, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its chloro, bromo, and iodo analogs.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3/c1-11-2-3-12-8-14(19)5-6-15(12)20(11)18(21)13-4-7-16-17(9-13)23-10-22-16/h4-9,11H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHBXGXUFYVHER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1C(=O)C3=CC4=C(C=C3)OCO4)C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301138776
Record name 1,3-Benzodioxol-5-yl(6-fluoro-3,4-dihydro-2-methyl-1(2H)-quinolinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301138776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

540797-49-7
Record name 1,3-Benzodioxol-5-yl(6-fluoro-3,4-dihydro-2-methyl-1(2H)-quinolinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=540797-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzodioxol-5-yl(6-fluoro-3,4-dihydro-2-methyl-1(2H)-quinolinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301138776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,3-benzodioxol-5-yl(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone
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1,3-benzodioxol-5-yl(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone

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